molecular formula C10H14N2O2 B13573865 tert-Butyl 4-aminonicotinate

tert-Butyl 4-aminonicotinate

Cat. No.: B13573865
M. Wt: 194.23 g/mol
InChI Key: RTJRJBGABNBEIL-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminonicotinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with a tert-butyl group and the pyridine ring is substituted with an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-aminonicotinate can be synthesized through a multi-step process. The reaction typically requires a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C, with 1,1’-bis(dicyclohexylphosphino)ferrocene as the ligand .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the amino group.

Scientific Research Applications

tert-Butyl 4-aminonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-aminonicotinate involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release nicotinic acid, which can then exert its biological effects through various pathways, including the activation of nicotinic acid receptors.

Comparison with Similar Compounds

    tert-Butyl nicotinate: Similar structure but lacks the amino group.

    4-Aminonicotinic acid: Similar structure but lacks the tert-butyl ester group.

    Nicotinic acid: The parent compound without the tert-butyl ester or amino group.

Uniqueness: tert-Butyl 4-aminonicotinate is unique due to the presence of both the tert-butyl ester and amino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

tert-butyl 4-aminopyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-6-12-5-4-8(7)11/h4-6H,1-3H3,(H2,11,12)

InChI Key

RTJRJBGABNBEIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1)N

Origin of Product

United States

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